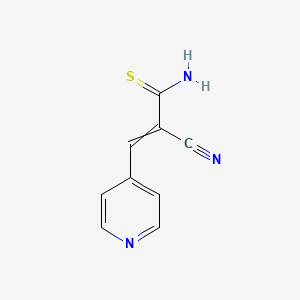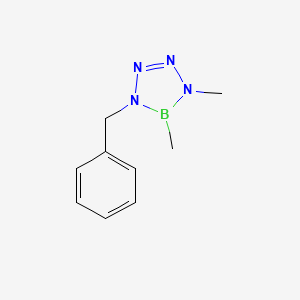
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 1,2,4-triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties .
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 4-chlorobenzaldehyde undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole, followed by methylation using methyl iodide to introduce the methoxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as aromatase, inhibiting its activity and thereby reducing the synthesis of estrogen.
Pathways Involved: By inhibiting aromatase, the compound can reduce the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in the treatment of such cancers.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
112669-25-7 |
|---|---|
Molekularformel |
C11H10ClN3O2 |
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methoxy-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(15-7-13-6-14-15)10(16)8-2-4-9(12)5-3-8/h2-7,11H,1H3 |
InChI-Schlüssel |
DOWGHNWWZJUNBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


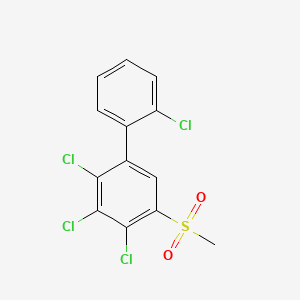

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
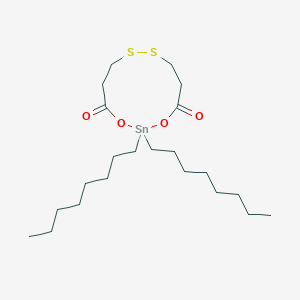

![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
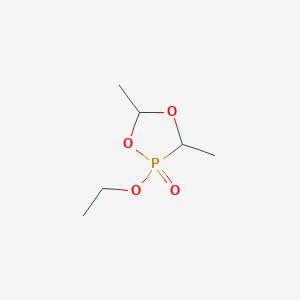
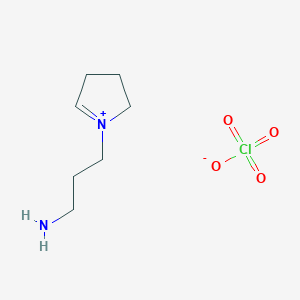
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
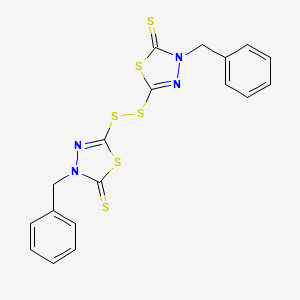
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
